molecular formula C12H10FN3O4 B1672664 Fidarestat CAS No. 136087-85-9

Fidarestat

Katalognummer: B1672664
CAS-Nummer: 136087-85-9
Molekulargewicht: 279.22 g/mol
InChI-Schlüssel: WAAPEIZFCHNLKK-UFBFGSQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fidarestat ist ein potenter Aldose-Reduktase-Inhibitor, der zur Behandlung der diabetischen Neuropathie untersucht wurde. Es ist bekannt für seine Fähigkeit, das Enzym Aldose-Reduktase zu hemmen, das eine bedeutende Rolle im Polyol-Weg spielt. Dieser Weg ist an der Entwicklung verschiedener diabetischer Komplikationen beteiligt, darunter Neuropathie, Retinopathie und Nephropathie .

Wissenschaftliche Forschungsanwendungen

Diabetic Complications

1.1. Diabetic Neuropathy

Fidarestat has been primarily studied for its efficacy in treating diabetic neuropathy, a common complication of diabetes characterized by nerve damage. A pivotal study involving 279 patients demonstrated that this compound treatment significantly improved various electrophysiological measures of nerve function compared to a placebo group. Notably, five out of eight measures showed significant improvement, including median nerve conduction velocity and sensory nerve conduction velocity, alongside subjective symptom relief such as numbness and pain .

Table 1: Clinical Efficacy of this compound in Diabetic Neuropathy

MeasureThis compound Group ImprovementPlacebo Group Improvement
Median Nerve Conduction VelocitySignificantNo Improvement
Tibial Motor Nerve ConductionSignificantNo Improvement
Subjective SymptomsSignificantNo Improvement

1.2. Diabetic Cataracts and Retinopathy

This compound has also shown promise in preventing diabetic cataract formation and mitigating early retinal changes in diabetic models. In studies with streptozotocin-induced diabetic rats, this compound treatment resulted in a significant reduction in apoptotic cell markers and oxidative stress indicators, suggesting its potential to protect against diabetes-induced ocular complications .

Oncology Applications

2.1. Enhancing Chemotherapy Efficacy

Recent research indicates that this compound may enhance the sensitivity of colorectal cancer cells to doxorubicin, a commonly used chemotherapeutic agent. Studies have shown that this compound not only inhibits cancer cell growth but also increases doxorubicin's cytotoxic effects by reducing the expression of drug resistance proteins such as MDR1 and MRP1 . This dual action suggests that this compound could serve as an effective adjuvant therapy in cancer treatment.

Table 2: Effects of this compound on Doxorubicin Sensitivity

ParameterControl (Doxorubicin Only)This compound + Doxorubicin
Cell ViabilityHighLow
MDR1 ExpressionHighReduced
CardiotoxicityPresentReduced

Cardiovascular Protection

This compound has demonstrated protective effects against doxorubicin-induced cardiotoxicity. In vitro studies revealed that this compound mitigated oxidative stress and inflammatory responses in human umbilical vein endothelial cells exposed to doxorubicin. This suggests its potential utility in protecting cardiovascular health during chemotherapy .

Wirkmechanismus

Target of Action

Fidarestat primarily targets two enzymes: Aldo-keto reductase family 1 member B10 and Aldose reductase . These enzymes play a crucial role in the sorbitol pathway, which is implicated in the pathogenesis of diabetic complications .

Mode of Action

This compound acts as an inhibitor of the Aldo-keto reductase family 1 member B10 and Aldose reductase enzymes . By inhibiting these enzymes, this compound prevents the accumulation of intracellular sorbitol, which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sorbitol pathway . This pathway is involved in glucose metabolism, where aldose reductase converts glucose to sorbitol. Excessive activity of this pathway, leading to an accumulation of sorbitol, has been linked to various diabetic complications. This compound’s inhibition of aldose reductase helps to prevent this accumulation, thereby mitigating the associated complications .

Pharmacokinetics

In healthy volunteers, oral doses of this compound (15 and 30mg) had terminal half-life values of 1.71 and 1.64 hours, respectively . This compound reached its peak plasma concentrations of 191 and 426 μg/L at 1.3 and 0.9 hours, respectively .

Result of Action

This compound’s action results in significant molecular and cellular effects. It has been shown to prevent retinal oxidative stress and overexpression of vascular endothelial growth factor (VEGF) in diabetic rats . In addition, this compound has been found to promote the glycolysis of natural killer (NK) cells, enhancing their killing activity against hepatocellular carcinoma cells .

Action Environment

The efficacy of this compound can be influenced by various environmental factors, including the presence of high glucose levels. For instance, this compound has been shown to correct hyperglycemia-induced increase in reactive oxygen species in retinal endothelial cells . .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fidarestat kann aus Fluorphenol und Maleimid als Ausgangsmaterialien synthetisiert werden. Die Synthese umfasst eine Additionsreaktion, gefolgt von Cyclisierung und anderen Schritten zur Bildung des Endprodukts . Die Reaktionsbedingungen sind typischerweise mild und vermeiden die Verwendung hochtoxischer Reagenzien wie Natriumcyanid und stark korrosiver Reagenzien wie Trifluoressigsäure .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist so konzipiert, dass er skalierbar und kostengünstig ist, wodurch er sich für die großtechnische Produktion eignet. Der Einsatz fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die Qualität und Konsistenz des Endprodukts .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Photolyse. Es ist unter photolytischen und thermischen Bedingungen stabil, zerfällt jedoch unter hydrolytischen (basischen, sauren und neutralen) und oxidativen Stressbedingungen deutlich .

Häufige Reagenzien und Bedingungen

    Hydrolyse: Saure, basische und neutrale Bedingungen

    Oxidation: Oxidationsmittel wie Wasserstoffperoxid

    Photolyse: Lichteinwirkung

Hauptsächlich gebildete Produkte

Die Abbauprodukte von this compound unter diesen Bedingungen wurden mit Hilfe der Flüssigkeitschromatographie-Quadrupol-Flugzeit-Tandem-Massenspektrometrie (LC-QTOF-MS-MS) charakterisiert. Insgesamt wurden fünf neue Abbauprodukte identifiziert und charakterisiert .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Behandlung diabetischer Komplikationen untersucht. Es hat vielversprechend gezeigt, den oxidativen Stress in der Netzhaut und die Überexpression des vaskulären endothelialen Wachstumsfaktors zu reduzieren und so die Retinopathie zu verhindern . Zusätzlich wurde this compound auf seine Fähigkeit untersucht, die Nervenleitung zu verbessern und subjektive Symptome der diabetischen Neuropathie wie Taubheitsgefühl und spontane Schmerzen zu lindern .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Aldose-Reduktase, das am Polyol-Weg beteiligt ist. Durch Blockieren dieses Enzyms verhindert this compound die Anhäufung von Sorbitol in den Geweben, reduziert den osmotischen Stress und verhindert Zellschäden. Dieser Mechanismus ist besonders vorteilhaft bei Diabetikern, da er dazu beiträgt, das Fortschreiten der Neuropathie und anderer Komplikationen zu mildern .

Analyse Chemischer Reaktionen

Types of Reactions

Fidarestat undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis. It is stable under photolytic and thermal conditions but degrades significantly under hydrolytic (basic, acidic, and neutral) and oxidative stress conditions .

Common Reagents and Conditions

    Hydrolysis: Acidic, basic, and neutral conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide

    Photolysis: Exposure to light

Major Products Formed

The degradation products of this compound under these conditions have been characterized using liquid chromatography quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS-MS). A total of five new degradation products were identified and characterized .

Vergleich Mit ähnlichen Verbindungen

Fidarestat wird mit anderen Aldose-Reduktase-Inhibitoren wie Epalrestat und Ranirestat verglichen. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, zeichnet sich this compound durch seine höhere Potenz und längere Wirkdauer aus . Darüber hinaus hat this compound im Vergleich zu seinen Stereoisomeren eine bessere Bindungsaffinität zur Aldose-Reduktase gezeigt, was es zu einem effektiveren Inhibitor macht .

Ähnliche Verbindungen

  • Epalrestat
  • Ranirestat
  • Zopolrestat

Die einzigartigen strukturellen Eigenschaften und die überlegene Bindungsaffinität von this compound machen es zu einem vielversprechenden Kandidaten für die Behandlung diabetischer Komplikationen.

Biologische Aktivität

Fidarestat, also known as SNK-860, is a potent aldose reductase (AR) inhibitor that has garnered attention for its diverse biological activities, particularly in the context of diabetic complications and cancer. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.

1. Aldose Reductase Inhibition
this compound's primary mechanism is the inhibition of aldose reductase, an enzyme that converts glucose to sorbitol via the polyol pathway. This process is crucial in diabetic neuropathy and retinopathy, where elevated sorbitol levels contribute to cellular damage due to osmotic and oxidative stress .

2. Regulation of Oxidative Stress
this compound has been shown to enhance mitochondrial biogenesis and reduce oxidative stress by upregulating the Nrf2/HO-1 pathway. In colorectal cancer (CRC) cells, this compound increases the expression and activity of Nrf2, leading to enhanced expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) . This action helps mitigate oxidative damage and supports cell survival under stress conditions.

3. Protection Against Chemotherapy-Induced Damage
In studies involving doxorubicin (Dox)-induced cytotoxicity in human umbilical vein endothelial cells (HUVECs), this compound demonstrated protective effects by preventing oxidative stress and inflammatory responses. It inhibited the activation of NF-κB and reduced the expression of inflammatory cytokines, thus preserving endothelial function during chemotherapy .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for diabetic neuropathy. A multicenter, double-blind, placebo-controlled study highlighted its efficacy in improving nerve conduction velocities and alleviating symptoms associated with diabetic peripheral neuropathy. Patients receiving this compound showed significant improvements compared to those on placebo, with a notable enhancement in both motor and sensory nerve functions .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Colorectal CancerThis compound enhances mitochondrial biogenesis via Nrf2 pathway; reduces DNA damage in CRC cells.
CardioprotectionPrevents Dox-induced oxidative stress and inflammation in HUVECs; protects against cardiac hypertrophy.
Diabetic NeuropathySignificant improvement in nerve conduction velocities; effective in reducing neuropathic symptoms.
Aldose Reductase InhibitionDemonstrated potent inhibition with IC50 values ranging from 0.059 to 6.825 μM for various derivatives.
NK Cell MetabolismInduces glycolysis in NK cells; downregulates AKR1B10 expression to alleviate HCC progression.

Case Studies

Case Study 1: Diabetic Neuropathy Treatment
In a clinical trial involving patients with diabetic neuropathy, this compound was administered at a daily dose of 150 mg over 52 weeks. The results indicated significant improvements in both subjective symptom relief and objective measures of nerve function compared to placebo controls .

Case Study 2: Cancer Treatment
A study on this compound's effects on colorectal cancer demonstrated that treatment with this compound led to increased levels of Nrf2 and HO-1 in xenograft models, suggesting enhanced antioxidant capacity and reduced tumor growth through mitochondrial biogenesis .

Eigenschaften

IUPAC Name

(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPEIZFCHNLKK-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046654
Record name Fidarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136087-85-9
Record name Fidarestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136087-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fidarestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136087859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fidarestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fidarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIDARESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SH8T1164U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fidarestat
Reactant of Route 2
Fidarestat
Reactant of Route 3
Reactant of Route 3
Fidarestat
Reactant of Route 4
Fidarestat
Reactant of Route 5
Reactant of Route 5
Fidarestat
Reactant of Route 6
Fidarestat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.